
Dimethyl benzene-1,4-dicarboxylate;2,2-dimethylhexanedioic acid;ethane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl benzene-1,4-dicarboxylate;2,2-dimethylhexanedioic acid;ethane-1,2-diol is a complex organic compound that consists of three distinct chemical entities. These components are often used in the synthesis of polyesters and other polymers due to their unique chemical properties. The compound is known for its versatility in various industrial applications, particularly in the production of plastics and resins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a polycondensation reaction. The general process includes the reaction of benzene-1,4-dicarboxylic acid with ethane-1,2-diol under specific conditions. The reaction is usually carried out at elevated temperatures (around 260°C) and low pressure, often in the presence of a catalyst such as antimony (III) oxide .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar route but on a larger scale. The process involves two main stages: pre-polymerization and polymerization. In the pre-polymerization stage, a simple ester is formed between the acid and ethane-1,2-diol. This ester is then subjected to polymerization under controlled conditions to produce the final product .
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form different derivatives.
Reduction: The ester groups can be reduced to alcohols under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions include various esters, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of polyesters and other polymers. It is also employed in various organic synthesis reactions due to its reactive functional groups.
Biology
In biological research, derivatives of this compound are used in the study of enzyme mechanisms and metabolic pathways. The compound’s unique structure allows it to interact with various biological molecules, making it a valuable tool in biochemical research.
Medicine
In medicine, the compound and its derivatives are explored for their potential therapeutic applications. They are studied for their ability to interact with specific molecular targets, which could lead to the development of new drugs.
Industry
Industrially, the compound is used in the production of plastics, resins, and other materials. Its versatility and reactivity make it a valuable component in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with various molecular targets. The ester and carboxylic acid groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound’s aromatic ring can also participate in π-π interactions, further enhancing its binding affinity to specific targets .
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl benzene-1,2-dicarboxylate
- Dimethyl benzene-1,3-dicarboxylate
- Adipic acid
- Succinic acid
Uniqueness
What sets this compound apart from similar compounds is its combination of functional groups, which provides a unique set of chemical properties. The presence of both ester and carboxylic acid groups allows for a wide range of chemical reactions, making it more versatile than its counterparts .
Propiedades
Número CAS |
42342-18-7 |
|---|---|
Fórmula molecular |
C20H30O10 |
Peso molecular |
430.4 g/mol |
Nombre IUPAC |
dimethyl benzene-1,4-dicarboxylate;2,2-dimethylhexanedioic acid;ethane-1,2-diol |
InChI |
InChI=1S/C10H10O4.C8H14O4.C2H6O2/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2;1-8(2,7(11)12)5-3-4-6(9)10;3-1-2-4/h3-6H,1-2H3;3-5H2,1-2H3,(H,9,10)(H,11,12);3-4H,1-2H2 |
Clave InChI |
VGWQTCARXYLDOB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCCC(=O)O)C(=O)O.COC(=O)C1=CC=C(C=C1)C(=O)OC.C(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


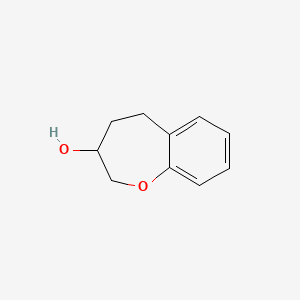
![Diethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanedioate](/img/structure/B14666965.png)
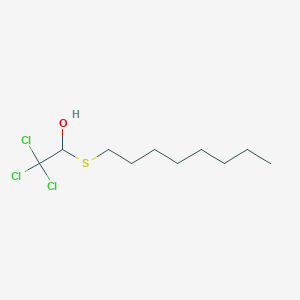
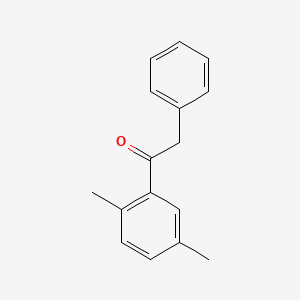


![1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)docosan-1-one](/img/structure/B14666991.png)
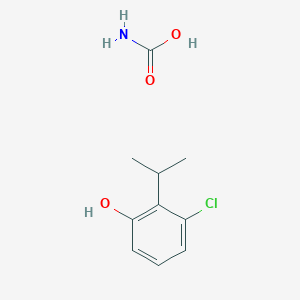
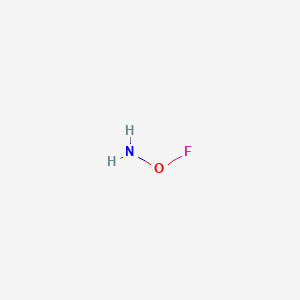
![5-[2,6-Dichloro-3-(trifluoromethyl)phenoxy]-2-nitrophenol](/img/structure/B14667011.png)
![Phenyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14667016.png)

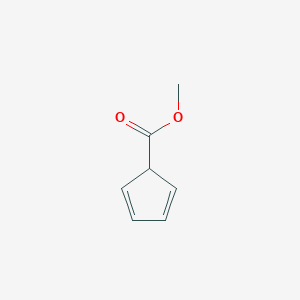
![N-{1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-methylpropylidene}hydroxylamine](/img/structure/B14667042.png)
